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Introduction:

Flavonoids represent a diverse group of plant secondary metabolites with significant interest in
the pharmaceutical and nutraceutical industries due to their wide range of biological activities,
including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The efficient extraction
of these compounds from plant matrices is a critical first step in research, development, and
manufacturing. Traditional methods of extraction, such as maceration and Soxhlet extraction,
are often time-consuming and require large volumes of organic solvents.[2][3] In recent years,
modern techniques have been developed to overcome these limitations, offering higher
extraction efficiency, reduced solvent consumption, and shorter processing times.[1][4][5] This
document provides detailed application notes and protocols for four prominent modern
extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction
(MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Modern Extraction Techniques: A Comparative
Overview

Modern extraction techniques utilize energy sources like ultrasound and microwaves, or the
unique properties of supercritical fluids and pressurized solvents to enhance the extraction
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process.[1][6] These methods are generally faster, more environmentally friendly, and often
result in higher yields of target compounds compared to conventional methods.[4][6]

Key advantages of modern extraction techniques include:
 Increased Efficiency: Higher recovery of flavonoids in a shorter time.[1][7]

e Reduced Solvent Consumption: "Green" chemistry approach with less environmental impact.

[11[5]
e Automation: Many modern systems can be automated for high-throughput screening.[4]

o Selectivity: Optimization of parameters can lead to selective extraction of desired flavonoid
classes.[3]

The selection of an appropriate extraction method depends on the specific plant material, the
target flavonoids, and the desired scale of operation.[1] The following sections provide detailed
protocols and quantitative data to aid in the selection and implementation of these advanced
techniques.

Data Presentation: Quantitative Comparison of
Extraction Techniques

The following tables summarize quantitative data from various studies, showcasing the efficacy
of different modern extraction techniques for flavonoids from a range of plant materials.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
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Plant Material

Total Flavonoid
Key Parameters Content (TFC) / Reference
Yield

Pteris cretica L.

56.74% ethanol, 45.94
min, 74.27 °C, 33.69 4.71 £ 0.04% [8]
mL/g liquid/solid ratio

Alfalfa

52.14% ethanol, 57.08
min, 62.33 °C, 57.16 Optimized for TFC [9]
mL/g liquid/solid ratio

Moringa oleifera Lam.

50% methanol, pH L .
Optimized for main

4.5, 50% amplitude, ) [10]
) flavonoids
15 min

Potentilla fruticosa L.

Natural Deep Eutectic
Solvent, 300 W, 40
min, 30:1 mL/g
solvent/solid ratio

Optimized for TFC [11]

50% ethanol, 30 min, 4.07 + 0.02 mg NAE/g

Ruby S apple peel 12
y S apple p 20 °C DW [12]
55.34% ethanol, 11.71
) ) min, 0.26 W/cm?3
Ocimum tenuiflorum 6.69 mg QE/g [13]

ultrasonic energy
density

Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids
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Total Flavonoid

Plant Material Key Parameters Content (TFC) / Reference
Yield
Phyllostachys 78.1% ethanol, 24.9
) 4.67% [14]
heterocycla leaves min, 559 W
90% ethanol, 25 min,
Radix Astragali 110 °C, 25 mL/g 1.190 + 0.042 mg/g [15]
solvent/material ratio
] o . 60% ethanol, 50 °C,
Salicornia bigelovii
T 250 W, 1:30 g/mL 5.71 £ 0.28 mg/g [16]
orr.
solid/liquid ratio
84.9% methanol, pH
_ 2.5,50°C, 0.2:10
Onion 7.63 £ 0.00 mg/g [17]

g:mL sample/solvent

ratio, 10 min
o N Higher TFC yield than
Pistacia vera L. leaves  Not specified ) [1]
maceration
Lagenaria siceraria Ethyl acetate 24.28 mg/g [1]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids
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Total Flavonoid
Plant Material Key Parameters Content (TFC) / Reference
Yield

50 °C, 25 MPa, 80%
Hops (Humulus ethanol as modifier,
o 7.8 mg/g [18]
lupulus L.) 50% modifier to

material ratio

50 °C, 35 MPa, 80

Dandelion (Taraxacum )
min, 4.0 mL/g ethanol 4.974% [19]

officinale) )
as entrainer
60 °C, 200 bar, 60 Comparable to

Spearmint min, CO2 with 70% Soxhlet, higher [3]
ethanol selectivity

70 °C, 250 bar, CO2 + )
Blackberry seeds ) 411.13 mg rutin/100g [20]
ethanol, 60 min

Odontonema strictum 55-65 °C, CO2 + 10.68-18.92 mg/g

. [21]
leaves ethanol dried leaves

Table 4: Pressurized Liquid Extraction (PLE) of Flavonoids
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Total Flavonoid

Plant Material Key Parameters Content (TFC) / Reference
Yield
100-200 bar, 1-3 . _ _ .
] ) High yield of bioactive
Goldenberry mL/min, 10 min, [1]
compounds
ethanol
25 °C, 100 bar, 1 )
) Highest global
Neem leaves mL/min, ethanol/water ) ) [22]
extraction yield
(80720, viv)
] 80-100 °C, 0.3 MPa, Kinetic study
Dandelion grass [23]

60% ethanol

performed

General

High temperature (50-
200 °C), high pressure
(10.3-20.6 MPa)

Effective but may be
unsuitable for
thermosensitive

compounds

[7]

Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a generalized procedure based on common practices in UAE for flavonoid

extraction.

Objective: To extract flavonoids from plant material using ultrasound energy to enhance

extraction efficiency.

Materials and Equipment:

Beaker or flask

Dried and powdered plant material

Ultrasonic bath or probe sonicator

Extraction solvent (e.g., ethanol, methanol, or agueous mixtures)
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« Filtration system (e.qg., filter paper, vacuum filtration apparatus)

e Rotary evaporator

e Analytical balance

Protocol:

o Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 10 g).

¢ Solvent Addition: Place the plant material into a beaker or flask and add the extraction
solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

¢ Ultrasonication:

o For Ultrasonic Bath: Place the flask in the ultrasonic bath. Set the desired temperature
(e.g., 50 °C) and sonication time (e.g., 30 minutes). Ensure the water level in the bath is
sufficient to cover the solvent level in the flask.

o For Probe Sonicator: Insert the ultrasonic probe into the solvent mixture, ensuring it does
not touch the bottom or sides of the flask. Set the desired power/amplitude and sonication
time. This method is generally more intense.

« Filtration: After sonication, separate the extract from the solid residue by filtration.

e Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced
pressure to obtain the crude flavonoid extract.

o Storage: Store the dried extract at 4 °C for further analysis.

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 7/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Plant Material Preparation
(Drying, Grinding)

l

Mixing with Solvent

l

Ultrasonication
(Bath or Probe)

l

Filtration

l

Solvent Evaporation
(Rotary Evaporator)

l

Crude Flavonoid Extract

Click to download full resolution via product page

Ultrasound-Assisted Extraction Workflow

Microwave-Assisted Extraction (MAE) Protocol

This protocol outlines a general procedure for flavonoid extraction using microwave energy.

Objective: To utilize microwave energy for rapid heating of the solvent and efficient extraction of

flavonoids.
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Materials and Equipment:

e Dried and powdered plant material

e Microwave-transparent extraction vessel

e Microwave extraction system (closed-vessel or open-vessel)

» Extraction solvent (polar solvents like ethanol or methanol are effective)

« Filtration system

 Rotary evaporator

e Analytical balance

Protocol:

o Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 1
9).

» Solvent Addition: Place the sample into a microwave-transparent extraction vessel and add
the appropriate volume of extraction solvent.

e Microwave lrradiation:

o Place the vessel in the microwave extraction system.

o Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 80 °C),
and extraction time (e.g., 15 minutes). For closed-vessel systems, the pressure will also
be monitored.

o Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

« Filtration: Separate the extract from the plant residue by filtration.

» Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

o Storage: Store the resulting crude extract in a cool, dark place.
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Workflow Diagram:
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Microwave-Assisted Extraction Workflow
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Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general outline for flavonoid extraction using supercritical COx.

Objective: To extract flavonoids using a supercritical fluid, typically COz2, as the solvent, often
with a polar co-solvent.

Materials and Equipment:
e Dried, powdered, and sometimes deoiled plant material

o Supercritical fluid extraction system (including a pump for COz2, a co-solvent pump, an
extraction vessel, and a separator)

e High-purity CO:2

o Co-solvent (modifier), typically ethanol or methanol
» Analytical balance

Protocol:

o Sample Loading: Load a known quantity of the prepared plant material into the extraction
vessel.

e System Setup:

o Set the extraction temperature (e.g., 50 °C) and pressure (e.g., 25 MPa) to bring the CO:
to its supercritical state.

o Set the CO:2 flow rate.

o Co-solvent Addition: If a co-solvent is used, set its percentage and flow rate. The co-solvent
increases the polarity of the supercritical fluid, enhancing flavonoid solubility.

» Extraction: Pump the supercritical CO2 (with or without the co-solvent) through the extraction
vessel. The supercritical fluid diffuses into the plant material and dissolves the flavonoids.
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e Separation: The fluid containing the extracted compounds flows to a separator, where the
pressure and/or temperature are changed, causing the COz to return to a gaseous state and
release the extracted compounds.

o Collection: Collect the flavonoid-rich extract from the separator.

o System Depressurization: Safely depressurize the system after the extraction is complete.

Workflow Diagram:

Plant Material Preparation

i

Loading into Extraction Vessel

Pressurizing & Heating CO2
(Supercritical State)

i i

Pumping Supercritical CO2
(+/- Co-solvent) through Vessel

i

Depressurization in Separator

' '

Collection of Extract Gaseous CO2 Recycled

Click to download full resolution via product page

Supercritical Fluid Extraction Workflow

Pressurized Liquid Extraction (PLE) Protocol
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This protocol describes a generalized procedure for PLE, also known as Accelerated Solvent
Extraction (ASE).

Objective: To extract flavonoids using conventional solvents at elevated temperatures and
pressures to enhance extraction kinetics and efficiency.

Materials and Equipment:
e Dried and powdered plant material

o Pressurized liquid extraction system (with an oven, extraction cells, a solvent pump, and
collection vials)

» Extraction solvent

» Dispersing agent (e.g., diatomaceous earth)
e Cellulose filters

e Analytical balance

Protocol:

o Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Mix the weighed
plant sample with a dispersing agent and load it into the cell. Place another filter on top.

e System Setup:
o Place the extraction cell into the system's oven.

o Set the extraction parameters: temperature (e.g., 100 °C) and pressure (e.g., 100 bar).
The high pressure keeps the solvent in a liquid state above its boiling point.

o Extraction Cycle:
o The cell is filled with the solvent and heated to the set temperature.

o A static extraction period allows the hot, pressurized solvent to interact with the sample.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Fresh solvent is flushed through the cell to a collection vial.

o The cell is purged with nitrogen gas to collect the remaining extract.

» Collection: The extract is collected in a vial. Multiple extraction cycles can be performed.

» Post-extraction: If necessary, the collected extract can be concentrated using a rotary
evaporator.

Workflow Diagram:
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Pressurized Liquid Extraction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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